(S)-tert-butyl 2-formylpiperidine-1-carboxylate
CAS No.: 150521-32-7
Cat. No.: VC21091885
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150521-32-7 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl (2S)-2-formylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 |
Standard InChI Key | KZNDGAGWQPGYTB-VIFPVBQESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C=O |
SMILES | CC(C)(C)OC(=O)N1CCCCC1C=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C=O |
Introduction
Chemical Identity and Properties
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is characterized by its piperidine ring structure substituted with a formyl group and protected by a tert-butyl carbamate (Boc) group. The compound features an (S)-stereochemistry at the 2-position, which provides it with specific spatial arrangements that influence its reactivity and biological interactions.
Physical and Chemical Properties
Property | Value |
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CAS Number | 150521-32-7 |
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl (2S)-2-formylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 |
InChIKey | KZNDGAGWQPGYTB-VIFPVBQESA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C=O |
The compound contains several key functional groups that contribute to its chemical reactivity. The formyl group at the 2-position is particularly important as it provides an aldehyde functionality that can participate in numerous chemical transformations including condensation reactions, reductive aminations, and nucleophilic additions .
Structural Characteristics
The structure of (S)-tert-butyl 2-formylpiperidine-1-carboxylate includes:
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A six-membered piperidine ring with nitrogen at position 1
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A formyl group (-CHO) at position 2 with (S)-stereochemistry
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen
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A chiral center at the C2 position with defined (S) configuration
This specific arrangement of functional groups contributes to the compound's importance as a building block in asymmetric synthesis .
Synthesis Methods
Multiple synthetic approaches exist for the preparation of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, with variations depending on the starting materials and desired scale of production.
Standard Synthetic Routes
The synthesis typically follows a sequence involving:
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Starting with a suitable piperidine derivative
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Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group
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Introduction of the formyl group at the 2-position
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Chiral resolution or asymmetric synthesis to ensure (S)-configuration
A common approach involves starting with a piperidine-2-carboxylic acid derivative, protecting the nitrogen, and then manipulating the carboxylic acid functionality to introduce the formyl group with the correct stereochemistry.
Stereoselective Approaches
To achieve the desired (S)-stereochemistry, several methods are employed:
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Starting with naturally occurring L-pipecolic acid derivatives
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Using chiral auxiliaries to direct the introduction of the formyl group
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Employing chiral catalysts in asymmetric reactions
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Resolution of racemic mixtures through crystallization or chromatography
Research suggests that starting with (S)-tert-butyl piperidine-2-carboxylate hydrochloride (CAS: 145064-67-1) and reducing the carboxylate to the corresponding aldehyde is an effective approach to obtain the target compound with high enantiomeric purity .
Applications in Organic Synthesis
(S)-tert-butyl 2-formylpiperidine-1-carboxylate serves as a versatile building block in organic synthesis due to its reactive formyl group and defined stereochemistry.
Pharmaceutical Intermediate
The compound plays a crucial role in the synthesis of pharmaceutically active compounds, particularly those with piperidine-based structures. Its aldehyde functionality allows for further modifications through:
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Reductive amination reactions to create amino derivatives
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Nucleophilic additions to form alcohols
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Wittig and related reactions to extend carbon chains
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Condensation reactions to form heterocycles
Reductive Amination Applications
One significant application is its use in reductive amination reactions. Research published by the Royal Society of Chemistry demonstrates the compound's utility in forming complex nitrogen-containing molecules:
"General procedure for the reductive amination reaction (step two) was applied on 500 mg scale (2.2 mmol) with tert-butyl 2-formylpiperidine-1-carboxylate as aldehyde to afford 7ga as a colourless oil (843 mg, 2.0 mmol, 91% yield)" .
This high-yielding reaction exemplifies the compound's value in constructing more complex molecular architectures.
Biological Activity and Research Findings
While (S)-tert-butyl 2-formylpiperidine-1-carboxylate primarily serves as a synthetic intermediate, research suggests it may exhibit biological activities relevant to pharmaceutical development.
Research Area | Key Findings |
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Neurotransmitter Systems | Derivatives may influence pathways related to central nervous system function |
Enzyme Inhibition | Potential to inhibit enzymes involved in neurotransmission |
Receptor Binding | Structural features enable interaction with various receptors |
Studies on Solubility and Stability
Research on (S)-tert-butyl 2-formylpiperidine-1-carboxylate highlights its importance in enhancing solubility and stability in pharmaceutical formulations. The tert-butyl carbamate group provides lipophilicity while the formyl group offers a handle for further derivatization, allowing medicinal chemists to tune pharmacokinetic properties.
Comparison with Related Compounds
Understanding the relationship between (S)-tert-butyl 2-formylpiperidine-1-carboxylate and structurally similar compounds provides context for its unique properties and applications.
Stereoisomers and Positional Isomers
The (R)-isomer (CAS: 134526-69-5) differs from the (S)-isomer in its spatial arrangement at the 2-position, leading to different reactivity patterns and potential biological activities . Additionally, other positional isomers such as tert-butyl (3S)-3-formylpiperidine-1-carboxylate (CAS: 1008562-87-5) have the formyl group at a different position on the piperidine ring .
Comparison with Related Derivatives
Compound | CAS Number | Key Structural Differences | Notable Applications |
---|---|---|---|
(R)-tert-butyl 2-formylpiperidine-1-carboxylate | 134526-69-5 | Opposite stereochemistry at C2 | Complementary stereochemical applications |
tert-butyl (3S)-3-formylpiperidine-1-carboxylate | 1008562-87-5 | Formyl group at position 3 | Different reactivity profile |
(S)-tert-butyl 2-acetylpiperidine-1-carboxylate | 153108-65-7 | Acetyl instead of formyl group | Extended carbon chain applications |
tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | 370069-31-1 | Aminomethyl instead of formyl group | Directly provides amine functionality |
These structural variations lead to different chemical reactivities and potential applications in organic synthesis and drug discovery .
Synthetic Transformations
The formyl group of (S)-tert-butyl 2-formylpiperidine-1-carboxylate makes it particularly valuable for various synthetic transformations.
Aldehyde Transformations
The aldehyde functionality can undergo numerous reactions:
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Reduction to primary alcohols using hydride reducing agents
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Oxidation to carboxylic acids
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Reductive amination to form secondary amines
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Wittig and related reactions to create alkenes
Nitrogen Protection/Deprotection
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride, to expose the secondary amine for further functionalization. This orthogonal protection strategy is particularly valuable in multistep synthesis .
Industrial and Analytical Considerations
Production Methods
Industrial production of (S)-tert-butyl 2-formylpiperidine-1-carboxylate typically involves optimized processes for large-scale synthesis:
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Use of continuous flow reactors for improved efficiency
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Automated systems to ensure consistent quality
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Controlled reaction conditions to minimize impurities
Analytical Methods
Several analytical techniques are employed to characterize this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy for functional group identification
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